AG 556 AG 556 AG-556 is a tyrphostin inhibitor of EGFR (IC50 = 5 µM). It is selective for EGFR over HER2 (IC50 = >500 µM). AG-556 inhibits EGF-induced growth of HER14 cells (IC50 = 3 µM). It inhibits hydrogen peroxide-induced increases in intracellular calcium in HEK293 cells expressing human transient receptor potential melastatin 2 (TRPM2; IC50 = 0.94 µM), as well as HEK293 cells expressing human TRP ankyrin 1 (TRPA1) when used at a concentration of 3 µM. AG-556 (200 µg/animal per day) reduces the incidence, severity, and duration of disease in a mouse model of experimental autoimmune encephalomyelitis (EAE). It reduces edema, demyelination, and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, in spinal cord tissue, as well as improves motor function in a mouse model of extradural compression-induced spinal cord injury when administered at a dose of 10 mg/kg.

Brand Name: Vulcanchem
CAS No.: 133550-41-1
VCID: VC21183081
InChI: InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+
SMILES: C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol

AG 556

CAS No.: 133550-41-1

Cat. No.: VC21183081

Molecular Formula: C20H20N2O3

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

AG 556 - 133550-41-1

Specification

Description AG-556 is a tyrphostin inhibitor of EGFR (IC50 = 5 µM). It is selective for EGFR over HER2 (IC50 = >500 µM). AG-556 inhibits EGF-induced growth of HER14 cells (IC50 = 3 µM). It inhibits hydrogen peroxide-induced increases in intracellular calcium in HEK293 cells expressing human transient receptor potential melastatin 2 (TRPM2; IC50 = 0.94 µM), as well as HEK293 cells expressing human TRP ankyrin 1 (TRPA1) when used at a concentration of 3 µM. AG-556 (200 µg/animal per day) reduces the incidence, severity, and duration of disease in a mouse model of experimental autoimmune encephalomyelitis (EAE). It reduces edema, demyelination, and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, in spinal cord tissue, as well as improves motor function in a mouse model of extradural compression-induced spinal cord injury when administered at a dose of 10 mg/kg.

CAS No. 133550-41-1
Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
IUPAC Name (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide
Standard InChI InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+
Standard InChI Key GWCNJMUSWLTSCW-SFQUDFHCSA-N
Isomeric SMILES C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
SMILES C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Canonical SMILES C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

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